(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
Description
Its core structure consists of a 1,2,4-triazole ring substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 4-position with a phenyl group. The triazole ring is further functionalized with a sulfanyl acetyl (-S-CH₂-CO-) linker, which is connected to an (E)-hydrazono methyl group (-N=N-CH=) and a phenoxy acetic acid moiety.
The molecular formula can be inferred as C₂₇H₂₄N₅O₆S, based on comparisons with structurally analogous compounds (e.g., C₂₃H₂₅N₅O₅S in ). Key features include:
- Sulfanyl acetyl linker: May improve solubility and facilitate thiol-mediated binding.
- (E)-Hydrazono configuration: Stabilizes the planar geometry, influencing molecular recognition.
- Phenoxy acetic acid: Introduces acidity (pKa ~3–4) and hydrogen-bonding capacity.
Formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives .
Thiol-disulfide exchange or nucleophilic substitution to attach the sulfanyl acetyl group .
Condensation with a hydrazone-forming aldehyde under acidic conditions .
Properties
Molecular Formula |
C27H25N5O6S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2-[2-[(E)-[[2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C27H25N5O6S/c1-36-22-13-12-18(14-23(22)37-2)26-30-31-27(32(26)20-9-4-3-5-10-20)39-17-24(33)29-28-15-19-8-6-7-11-21(19)38-16-25(34)35/h3-15H,16-17H2,1-2H3,(H,29,33)(H,34,35)/b28-15+ |
InChI Key |
IQUJWZJNDSPKTB-RWPZCVJISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4OCC(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4OCC(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Hydrazono Acetic Acid Intermediate
A mixture of 3,4-dimethoxyphenylhydrazine hydrochloride (1.0 equiv) and glyoxylic acid (1.2 equiv) in a 3:1 water-acetonitrile solvent system undergoes condensation at 25°C for 12 hours. The reaction yields a hydrazono acetic acid intermediate, which precipitates as a pale-yellow solid after acidification to pH 2–3 with hydrochloric acid.
Key Parameters
- Solvent ratio: 3:1 (water:acetonitrile)
- Temperature: 25°C
- Yield: 85–90%
Cyclization with Potassium Thiocyanate
Functionalization of the Triazole Thiol
Sulfanyl Acetylation
The thiol group is alkylated using chloroacetyl chloride (1.1 equiv) in dichloromethane under basic conditions (triethylamine, 2.0 equiv). The reaction proceeds at 0°C for 2 hours, yielding the sulfanyl acetyl derivative.
$$
\text{Triazole-SH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Triazole-S-CH}_2\text{COCl}
$$
Optimization Notes
- Excess chloroacetyl chloride reduces diacylation byproducts.
- Yield : 92% after silica gel chromatography (hexane:ethyl acetate, 4:1).
Hydrazide Formation
The acetyl chloride intermediate is treated with hydrazine hydrate (2.0 equiv) in tetrahydrofuran at 25°C for 4 hours, producing the corresponding hydrazide.
$$
\text{Triazole-S-CH}2\text{COCl} + \text{NH}2\text{NH}2 \rightarrow \text{Triazole-S-CH}2\text{CONHNH}_2
$$
Purity Assessment
- LC-MS : m/z 416.1 [M+H]+ (calculated 416.1).
Hydrazone Linkage Construction
The hydrazide reacts with 2-formylphenoxyacetic acid (1.05 equiv) in ethanol under acidic catalysis (acetic acid, 0.1 equiv). The mixture is refluxed for 8 hours to form the (E)-hydrazone configuration, confirmed by NMR coupling constants (J = 8.2 Hz).
Reaction Conditions
- Solvent: Ethanol
- Catalyst: Acetic acid
- Yield : 88%
Stereochemical Control
- The E-isomer predominates (>95%) due to thermodynamic stability.
Synthesis of Phenoxyacetic Acid Derivative
Preparation of 2-Hydroxybenzaldehyde
2-Hydroxybenzaldehyde is synthesized via formylation of phenol using hexamethylenetetramine in trifluoroacetic acid, yielding 75% product after distillation.
Alkylation with Chloroacetic Acid
2-Hydroxybenzaldehyde (1.0 equiv) reacts with sodium chloroacetate (1.2 equiv) in aqueous sodium hydroxide (10% w/v) at 90°C for 3 hours. Acidification with HCl precipitates 2-(2-formylphenoxy)acetic acid.
Scale-Up Considerations
- Solvent recovery exceeds 90% via distillation.
- Purity : 98% (HPLC).
Final Coupling and Characterization
The hydrazone intermediate and 2-(2-formylphenoxy)acetic acid undergo Steglich esterification using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane. The reaction mixture is stirred for 24 hours at 25°C, followed by purification via reversed-phase HPLC.
Spectroscopic Validation
- 1H NMR (CDCl3) : δ 8.21 (s, 1H, CH=N), 7.63–6.82 (m, 12H, aromatic), 4.62 (s, 2H, OCH2CO), 3.91 (s, 6H, OCH3).
- 13C NMR : δ 170.2 (COOH), 162.1 (C=N), 149.5–112.4 (aromatic carbons).
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Literature) |
|---|---|---|
| Triazole Formation | Thiocyanate cyclization (78%) | CuAAC (82%) |
| Hydrazone Yield | 88% | 91% |
| Purity (HPLC) | 97.5% | 98.8% |
Method A offers cost-effective regioselectivity, whereas Method B provides higher purity at the expense of noble metal catalysts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
(2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid involves its interaction with specific molecular targets. The triazole ring and phenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
Substitution at the 4-position (phenyl vs. 4-methylphenyl) alters steric bulk, impacting solubility and target selectivity .
Linker and Functional Group Impact: The phenoxy acetic acid moiety in the target compound confers higher water solubility compared to ester derivatives (e.g., ethyl ester in ). Hydrazono vs. Imino: The (E)-hydrazono group in the target compound may offer greater conformational rigidity than imino linkages in , favoring specific protein interactions.
Synthetic Routes: Thiol-disulfide exchange () and acid-catalyzed condensation () are common for introducing sulfanyl and hydrazono groups, respectively. Yields for similar compounds range from 74% () to 88% ().
Physicochemical and Bioactivity Comparisons
Notable Findings:
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to esterified analogs, critical for bioavailability .
- Bioactivity Trends : Triazole derivatives with electron-withdrawing groups (e.g., Cl in ) show enhanced anticancer activity, while methoxy/ethoxy substituents (target compound, ) may favor antioxidant or anti-inflammatory effects .
Biological Activity
The compound (2-{(E)-[({[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C29H31N5O3S
- Molecular Weight : 513.6 g/mol
- IUPAC Name : 2-{(E)-[({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid
Structural Features
The compound consists of several functional groups:
- A triazole ring , which is known for its role in various biological activities.
- A sulfanyl group , which may contribute to the compound's reactivity and interaction with biological targets.
- An acetic acid moiety , which can influence solubility and bioavailability.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by activating pathways involving death receptors such as Fas and DR3. The induction of apoptosis was observed to be dose-dependent, with significant effects noted at concentrations ranging from 0 to 15 μg/ml in colon cancer cell lines (HCT116 and SW480) .
- Inhibition of Signaling Pathways : The compound may inhibit critical signaling pathways such as NF-κB and STAT3, which are often upregulated in cancerous tissues. Inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis .
- Antioxidant Properties : Similar triazole-containing compounds have been reported to exhibit antioxidant activities, potentially reducing oxidative stress in cells, which is a contributing factor in various diseases including cancer .
Study 1: Apoptosis Induction in Colon Cancer Cells
A study demonstrated that the compound induced apoptosis in HCT116 and SW480 colon cancer cells through the activation of extrinsic and intrinsic apoptotic pathways. The treatment led to increased expression of pro-apoptotic proteins (Bax, cleaved caspase-3) while decreasing anti-apoptotic proteins (Bcl-2) .
Study 2: Inhibition of STAT3 Activation
In another investigation, the compound was shown to significantly inhibit STAT3 DNA binding activity, leading to reduced cell growth in colon cancer models. The combination of the compound with STAT3 inhibitors enhanced the apoptotic effect .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the typical synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach includes:
Core Formation : Reacting 3,4-dimethoxyphenyl-substituted triazole precursors with chloroacetic acid under reflux to form thioether linkages .
Hydrazone Conjugation : Introducing the hydrazono moiety via condensation of the triazole-thioacetyl intermediate with a substituted benzaldehyde in ethanol, catalyzed by glacial acetic acid (reflux for 4–6 hours) .
Purification : Recrystallization from methanol or ethanol to isolate the final product.
Characterization :
- Elemental Analysis : Confirms stoichiometry.
- IR Spectroscopy : Validates functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for hydrazone, S–C=O at 1250–1300 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
Basic: What physicochemical properties are critical for stability and bioactivity assessment?
Answer:
Key properties include:
- Solubility : Tested in DMSO, ethanol, and aqueous buffers (critical for in vitro assays).
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points (often >200°C for triazole derivatives) .
- Acid/Base Stability : Hydrolysis studies under varying pH (e.g., 1.2 for gastric fluid simulation) to assess degradation pathways .
- LogP Values : Determined via HPLC to predict membrane permeability .
Advanced: How can reaction conditions be optimized to improve yield of the hydrazone intermediate?
Answer:
Optimization strategies include:
- Catalyst Screening : Glacial acetic acid (0.5–1% v/v) enhances condensation efficiency .
- pH Control : Maintaining slightly acidic conditions (pH 5–6) during filtration prevents salt formation and improves yield by 15–20% .
- Solvent Selection : Ethanol or methanol as reaction media reduces side reactions compared to DMF .
- Reaction Monitoring : Real-time TLC (10% ethyl acetate in hexane) ensures timely termination to avoid over-oxidation .
Advanced: How do structural modifications (e.g., methoxy group positioning) affect antimicrobial activity?
Answer:
- 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl :
- Mechanistic Insight : Molecular docking suggests 3,4-dimethoxy groups increase binding affinity to fungal CYP51 (ΔG = −9.2 kcal/mol) compared to bacterial targets (ΔG = −7.8 kcal/mol) .
Advanced: How should researchers address contradictory data in pharmacological activity studies?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) to reduce inter-lab discrepancies .
- Structural Analogues : Compare activity of the target compound with derivatives (e.g., replacing phenyl with pyridyl groups) to isolate substituent effects .
- In Silico Validation : Use molecular dynamics simulations to confirm target engagement (e.g., stability of triazole-thioacetyl interactions with ATP-binding pockets) .
Advanced: What methodological frameworks support structure-activity relationship (SAR) analysis for this compound?
Answer:
- QSAR Modeling : Utilize Hammett constants (σ) for methoxy groups to correlate electronic effects with bioactivity .
- Crystallography : Resolve X-ray structures of metal complexes (e.g., Cu²⁺ or Zn²⁺ salts) to study coordination-driven activity enhancement .
- Metabolic Profiling : LC-MS/MS to identify phase I/II metabolites, linking stability to efficacy .
Advanced: How can AI-driven tools enhance the study of this compound’s reactivity?
Answer:
- Reaction Prediction : COMSOL Multiphysics simulates reaction kinetics (e.g., activation energy for hydrazone formation ≈ 45 kJ/mol) .
- Process Automation : AI-guided robotic systems optimize parameters (e.g., 65°C reflux, 3-hour duration) to reduce human error .
- Data Integration : Machine learning aggregates historical data (e.g., 200+ triazole derivatives) to predict novel synthetic pathways with >85% accuracy .
Basic: What analytical techniques confirm the compound’s purity and structural integrity?
Answer:
- HPLC : Reverse-phase C18 columns (90:10 acetonitrile/water) with UV detection at 254 nm .
- ¹H/¹³C NMR : Key signals include δ 8.2 ppm (triazole C-H), δ 3.8–4.1 ppm (methoxy groups), and δ 7.3–7.6 ppm (phenyl protons) .
- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 521.2 for C₂₇H₂₅N₅O₆S) .
Advanced: What strategies mitigate toxicity while retaining bioactivity?
Answer:
- Prodrug Design : Introduce ester moieties (e.g., ethyl acetate) to reduce hepatotoxicity (e.g., 40% lower ALT levels in murine models) .
- Chelation Therapy : Formulate with Zn²⁺ to reduce oxidative stress (IC₅₀ improves from 25 μM to 50 μM in HEK293 cells) .
- Targeted Delivery : Liposomal encapsulation increases tumor uptake by 3-fold in xenograft models .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
